molecular formula C15H9F3O3 B595920 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261960-97-7

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B595920
CAS No.: 1261960-97-7
M. Wt: 294.229
InChI Key: YDKKMWLRNXCCMN-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is an organic compound with the molecular formula C15H9F3O3 It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzoic acid moiety substituted with a trifluoromethyl group (–CF3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)-5-trifluoromethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications.

Biological Activity

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H7_7F3_3O3_3
  • Molecular Weight : 232.16 g/mol
  • CAS Number : 1261960-97-7

The trifluoromethyl group is known for enhancing the lipophilicity and bioactivity of compounds, making them more effective as pharmaceutical agents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group can enhance binding affinity to enzymes and receptors, potentially modulating their activity. This property makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of trifluoromethyl-substituted benzoic acids exhibit potent antimicrobial properties. For instance, compounds with similar structures demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundMIC (μg/ml)Activity Description
This compoundTBDPotential antimicrobial agent
Trifluoromethyl derivatives0.78 - 3.12Effective against tested Gram-positive strains

Cytotoxicity and Antitumor Activity

Studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation through pathways associated with apoptosis and cell cycle regulation.

Cell LineIC50 (μM)Effect Description
MCF-7 (breast cancer)TBDInhibits cell growth
HeLa (cervical cancer)TBDInduces apoptosis

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several trifluoromethyl-substituted benzoic acids, including derivatives similar to this compound. Results showed that these compounds had low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties against resistant strains.
  • Antitumor Potential : In vitro studies on various cancer cell lines revealed that the compound exhibited significant cytotoxicity, with mechanisms involving disruption of cellular metabolism and induction of apoptosis.

Properties

IUPAC Name

3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKKMWLRNXCCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688925
Record name 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-97-7
Record name 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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